(S)-Boc-nipecotic acid

Description

BenchChem offers high-quality (S)-Boc-nipecotic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Boc-nipecotic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-5-8(7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXILIHONWRXHFA-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H](C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88495-54-9 |

Source

|

| Record name | (3S)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-Boc-nipecotic acid chemical properties and structure

An In-depth Technical Guide to (S)-Boc-Nipecotic Acid: Chemical Properties and Structure

For researchers, scientists, and drug development professionals, (S)-Boc-nipecotic acid is a valuable chiral building block in the synthesis of a variety of pharmaceutical compounds. Its protected amine and available carboxylic acid functional groups make it a versatile intermediate for creating complex molecular architectures, particularly in the development of neuroactive compounds. This technical guide provides a comprehensive overview of its chemical properties, structure, and a representative synthetic protocol.

Chemical Properties and Structure

(S)-Boc-nipecotic acid, also known as (S)-1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid, is a white to off-white solid at room temperature.[1][2] The tert-butoxycarbonyl (Boc) protecting group on the piperidine (B6355638) nitrogen enhances its stability and solubility in organic solvents, facilitating its use in a wide range of chemical transformations.

Structural Identifiers

The unique stereochemistry and composition of (S)-Boc-nipecotic acid are defined by several key identifiers:

-

SMILES String: CC(C)(C)OC(=O)N1CCC--INVALID-LINK--C(O)=O[3]

-

InChI Key: NXILIHONWRXHFA-QMMMGPOBSA-N[3]

Physicochemical Data

A summary of the key quantitative data for (S)-Boc-nipecotic acid is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₉NO₄ | [1][3] |

| Molecular Weight | 229.27 g/mol | [1][3] |

| Melting Point | 159-162 °C | [1] |

| Boiling Point | Decomposes before boiling | [3] |

| Optical Activity | [α]²²/D +57° (c=1 in chloroform) | [3] |

| Solubility | Slightly soluble in water; Soluble in methanol, ethanol, DMSO, and DMF. | [3] |

| pKa (Predicted) | 4.49 ± 0.20 | |

| Appearance | White to off-white solid/powder | [1][2] |

Chemical Structure Visualization

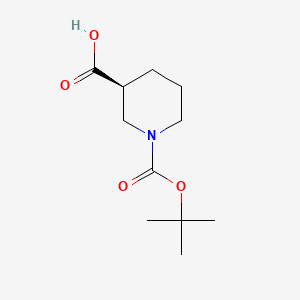

The two-dimensional chemical structure of (S)-Boc-nipecotic acid is depicted in the following diagram, generated using the DOT language.

Caption: 2D structure of (S)-Boc-nipecotic acid.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of N-Boc protected piperidine-3-carboxylic acids. This method can be adapted for the specific synthesis of the (S)-enantiomer starting from (S)-nipecotic acid.

Synthesis of (S)-1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid

Materials:

-

(S)-Nipecotic acid

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

-

Sodium bicarbonate (NaHCO₃) or other suitable base (e.g., triethylamine)

-

Tetrahydrofuran (B95107) (THF)

-

Water

-

Dichloromethane (B109758) (DCM) or Ethyl acetate (B1210297) (EtOAc)

-

Hydrochloric acid (HCl), 1N solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica (B1680970) gel for column chromatography (optional, for purification)

Procedure:

-

Dissolution: Dissolve (S)-nipecotic acid in a mixture of tetrahydrofuran and water.

-

Basification and Boc-protection: To the solution, add sodium bicarbonate followed by di-tert-butyl dicarbonate. The reaction mixture is stirred at room temperature overnight.

-

Work-up: After the reaction is complete (monitored by TLC), the mixture is diluted with water.

-

Acidification: The aqueous layer is acidified to a pH of approximately 2-3 with 1N HCl.

-

Extraction: The acidified aqueous layer is extracted multiple times with an organic solvent such as dichloromethane or ethyl acetate.

-

Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification (Optional): If necessary, the crude product can be purified by silica gel column chromatography to obtain the pure (S)-Boc-nipecotic acid.

Logical Workflow for Synthesis

The general workflow for the synthesis of (S)-Boc-nipecotic acid from (S)-nipecotic acid is illustrated in the diagram below.

Caption: Synthetic workflow for (S)-Boc-nipecotic acid.

References

Enantiomeric Purity of (S)-Boc-Nipecotic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Boc-nipecotic acid, a chiral piperidine-3-carboxylic acid derivative, is a critical building block in the synthesis of a wide array of pharmacologically active compounds. Its rigid piperidine (B6355638) core makes it a valuable scaffold in medicinal chemistry, particularly for developing agents targeting the central nervous system. Notably, it is a key intermediate in the synthesis of potent gamma-aminobutyric acid (GABA) uptake inhibitors, which have therapeutic potential in treating neurological disorders such as epilepsy and anxiety. The stereochemistry at the C3 position of the piperidine ring is crucial for biological activity, making the enantiomeric purity of (S)-Boc-nipecotic acid a critical quality attribute in drug development and manufacturing. This technical guide provides an in-depth overview of the methods used to synthesize and analyze the enantiomeric purity of (S)-Boc-nipecotic acid, complete with experimental protocols and comparative data.

Methods for Obtaining Enantiomerically Pure (S)-Boc-Nipecotic Acid

The preparation of enantiomerically pure (S)-Boc-nipecotic acid can be broadly categorized into three main approaches: asymmetric synthesis, resolution of a racemic mixture via diastereomeric salt formation, and enzymatic kinetic resolution. The choice of method often depends on factors such as scalability, cost, and the desired level of enantiomeric purity.

Data Summary

The following table summarizes the reported enantiomeric excess (e.e.) values achieved for (S)-nipecotic acid and its derivatives using various methods.

| Method | Substrate | Resulting Enantiomer | Enantiomeric Excess (e.e.) | Reference |

| Chiral Resolution | Racemic Nipecotic Acid | (S)-Nipecotic Acid | 99.4% | A patented preparation method describes achieving this high level of purity.[1] |

| Diastereomeric Salt Resolution | Racemic Ethyl Nipecotate | (S)-Ethyl Nipecotate | ≥98% | A process involving resolution with a chiral acid, followed by analysis of the Mosher amide derivative.[2] |

| Enzymatic Kinetic Resolution | (R,S)-N-Boc-3-hydroxymethylpiperidine | (S)-N-Boc-3-hydroxymethylpiperidine | >95% | Hydrolysis of the corresponding acetate (B1210297) using lipase (B570770) PS from Pseudomonas cepacia.[3] |

| Repeated Enzymatic Esterification | (R,S)-N-Boc-3-hydroxymethylpiperidine | (S)-N-Boc-3-hydroxymethylpiperidine | 98.9% | A repeated esterification procedure with succinic anhydride (B1165640) catalyzed by lipase PS, followed by hydrolysis.[3] |

| Catalytic Dynamic Resolution | rac-2-lithio-N-Boc-piperidine | N-Boc-(R)-(+)-pipecolic acid | 98:2 e.r. | A catalytic dynamic resolution using a chiral ligand followed by quenching with CO2. While this is for the 2-substituted analogue, it demonstrates a powerful method for achieving high enantiopurity.[2] |

Experimental Protocols

Asymmetric Synthesis from L-Glutamic Acid

A multi-step synthesis starting from the readily available chiral pool starting material, L-glutamic acid, can be employed to produce enantiomerically pure 3-(N-Boc-amino)piperidine derivatives, which are precursors to (S)-Boc-nipecotic acid. This approach ensures the desired stereochemistry is established from the beginning.

Protocol Outline:

-

Esterification: Both carboxylic acid groups of L-glutamic acid are esterified in a one-pot reaction to yield the corresponding diester.

-

Boc-Protection: The primary amine is protected with a tert-butyloxycarbonyl (Boc) group.

-

Reduction: The diester is reduced to the corresponding diol using a reducing agent such as sodium borohydride (B1222165) (NaBH₄).

-

Tosylation: The diol is converted to a ditosylate.

-

Cyclization: The ditosylate undergoes cyclization with a suitable amine to form the 3-(N-Boc-amino)piperidine ring system.

-

Conversion to Carboxylic Acid: The amino group at the 3-position is then converted to a carboxylic acid to yield (S)-Boc-nipecotic acid.

Resolution via Diastereomeric Salt Formation

This classical method involves the reaction of racemic Boc-nipecotic acid with a chiral resolving agent to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

Protocol:

-

Salt Formation: Dissolve racemic N-Boc-nipecotic acid in a suitable solvent (e.g., ethanol (B145695), methanol, or ethyl acetate). In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine, L-tartaric acid, or a derivative like dibenzoyl-L-tartaric acid) in the same solvent, warming if necessary.

-

Crystallization: Slowly add the resolving agent solution to the racemic acid solution with stirring. Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be required.

-

Isolation: Collect the precipitated crystals by filtration and wash with a small amount of the cold solvent.

-

Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and an immiscible organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Add an acid (e.g., dilute HCl) or a base (e.g., aqueous NaHCO₃), depending on the resolving agent used, to neutralize the salt and liberate the free (S)-Boc-nipecotic acid into the organic layer.

-

Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantiomerically enriched (S)-Boc-nipecotic acid.

-

Enantiomeric Purity Analysis: Determine the enantiomeric excess of the product using chiral HPLC.

Enzymatic Kinetic Resolution (Adapted from a similar substrate)

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, such as lipases, to preferentially react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. The following protocol is adapted from the resolution of a structurally related compound, (R,S)-N-(tert-butoxycarbonyl)-3-hydroxymethylpiperidine.[3]

Protocol:

-

Esterification Reaction: In a suitable organic solvent (e.g., toluene), dissolve racemic N-Boc-nipecotic acid and an acyl donor (e.g., vinyl acetate or succinic anhydride).

-

Enzyme Addition: Add a lipase, such as Lipase PS from Pseudomonas cepacia, to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the progress of the reaction by TLC or HPLC until approximately 50% conversion is reached.

-

Separation: Once the desired conversion is achieved, filter off the enzyme. The reaction mixture will contain the unreacted (S)-Boc-nipecotic acid and the esterified (R)-enantiomer. These can be separated by column chromatography or by extraction with a basic aqueous solution to isolate the acidic (S)-enantiomer.

-

Hydrolysis (if necessary): If the desired enantiomer is the one that was esterified, the ester can be hydrolyzed back to the carboxylic acid using mild basic conditions.

-

Enantiomeric Purity Analysis: The enantiomeric excess of the isolated (S)-Boc-nipecotic acid is determined by chiral HPLC. For higher purity, the process can be repeated.[3]

Analytical Method for Enantiomeric Purity Determination

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and reliable method for determining the enantiomeric purity of (S)-Boc-nipecotic acid. Pre-column derivatization may be necessary if the compound lacks a strong chromophore for UV detection.

Chiral HPLC Protocol (Representative)

A validated HPLC method for the determination of the enantiomeric purity of nipecotic acid has been reported, which involves derivatization to enhance detection.[4] A similar approach can be applied to Boc-nipecotic acid, or a direct method using a suitable chiral column can be developed.

Method 1: Derivatization Followed by Chiral HPLC

-

Derivatization: React the (S)-Boc-nipecotic acid sample with a derivatizing agent such as 1-(7-nitrobenzo[c][2][5][6]oxadiazol-4-yl)piperazine (NBD-PZ) to introduce a fluorescent or UV-active tag.

-

Chromatographic Conditions:

-

Column: Chiralpak ID-3[4]

-

Mobile Phase: A mixture of n-hexane, ethanol, and an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) to improve peak shape and resolution. The exact ratio should be optimized.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: UV/Vis at a wavelength appropriate for the derivative (e.g., 490 nm for the NBD derivative).[4]

-

-

Analysis: Inject the derivatized sample and a racemic standard to identify the retention times of the two enantiomers. The enantiomeric excess is calculated from the peak areas of the (S) and (R) enantiomers using the formula: e.e. (%) = [((S) - (R)) / ((S) + (R))] x 100. This method has been shown to be capable of determining e.e. values up to 99.86% for (S)-nipecotic acid.[4]

Method 2: Direct Chiral HPLC

-

Chromatographic Conditions:

-

Column: A polysaccharide-based chiral stationary phase such as Chiralpak IA or Chiralpak AD-H is a good starting point for method development.

-

Mobile Phase: A typical mobile phase would be a mixture of a non-polar solvent like n-hexane and a polar modifier such as ethanol or isopropanol. The addition of a small amount of an acidic modifier like trifluoroacetic acid is often necessary for acidic analytes to ensure good peak shape. A starting gradient could be 90:10 (n-hexane:ethanol) with 0.1% TFA.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: UV at a low wavelength (e.g., 210-220 nm) as the Boc-protected compound has limited UV absorbance.

-

-

Sample Preparation: Dissolve the (S)-Boc-nipecotic acid sample in the mobile phase.

-

Analysis: Inject the sample and a racemic standard to determine the retention times and calculate the enantiomeric excess as described above.

Visualizations

Workflow for Diastereomeric Salt Resolution

Caption: Workflow of Diastereomeric Salt Resolution.

Workflow for Enzymatic Kinetic Resolution

Caption: Workflow of Enzymatic Kinetic Resolution.

Logical Relationship for Chiral HPLC Method Development

Caption: Chiral HPLC Method Development Logic.

References

- 1. benchchem.com [benchchem.com]

- 2. Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+)-β-Conhydrine, (S)-(−)-Ropivacaine, and Formal Synthesis of (−)-Lasubine II and (+)-Cermizine C - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Determination of enantiomeric excess of nipecotic acid as 1-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects | MDPI [mdpi.com]

- 6. benchchem.com [benchchem.com]

(S)-Boc-Nipecotic Acid: A Technical Guide to its Role as a Progenitor for GABA Uptake Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of (S)-Boc-nipecotic acid, a key chemical intermediate in the synthesis of potent and selective inhibitors of Gamma-Aminobutyric Acid (GABA) transporters (GATs). While the Boc-protected form itself is generally considered inactive, its deprotection yields (S)-nipecotic acid, a foundational scaffold for a class of drugs that modulate GABAergic neurotransmission. This document details the mechanism of action of GAT inhibitors, presents quantitative data for the active, deprotected form, outlines key experimental protocols for inhibitor characterization, and provides visualizations of the relevant biological pathways and experimental workflows.

Introduction: The GABAergic System and the Role of GABA Transporters

Gamma-Aminobutyric Acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS). It plays a crucial role in maintaining the balance between neuronal excitation and inhibition, thereby regulating a wide array of physiological and psychological processes.[1][2] The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells through the action of GABA transporters (GATs).[3][4]

Four subtypes of GATs have been identified: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1).[4] GAT-1, predominantly found in neurons, is the primary transporter responsible for GABA reuptake at the synapse. By inhibiting these transporters, the extracellular concentration of GABA is increased, leading to enhanced activation of postsynaptic GABA receptors (GABA-A and GABA-B) and a potentiation of inhibitory signaling.[1][5] This mechanism is a key therapeutic strategy for conditions characterized by neuronal hyperexcitability, such as epilepsy.[1]

(S)-Boc-Nipecotic Acid: A Synthetic Precursor

(S)-Boc-nipecotic acid, or (S)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid, is a protected derivative of (S)-nipecotic acid. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amine functionality of nipecotic acid during chemical synthesis.[6][7] This protection prevents the amine from participating in unwanted side reactions while other parts of the molecule are being modified. For (S)-nipecotic acid to exert its inhibitory effect on GATs, the Boc group must be removed, a process known as deprotection, typically achieved under acidic conditions.[6][8][9][10]

The free amine of the deprotected (S)-nipecotic acid is crucial for its interaction with the GABA transporter, as it mimics the endogenous ligand, GABA. Therefore, (S)-Boc-nipecotic acid is best understood as a prodrug or a synthetic intermediate rather than an active GAT inhibitor itself.

Mechanism of Action of (S)-Nipecotic Acid as a GABA Uptake Inhibitor

Upon deprotection, (S)-nipecotic acid acts as a competitive inhibitor of GABA transporters, with a notable preference for GAT-1.[11] It binds to the same site on the transporter as GABA but is translocated at a much slower rate, or not at all, thereby blocking the reuptake of GABA from the synaptic cleft.[12] This leads to an accumulation of GABA in the synapse, prolonging its inhibitory effect on postsynaptic neurons.

The increased GABA concentration enhances the activation of both ionotropic GABA-A receptors and metabotropic GABA-B receptors. Activation of GABA-A receptors leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential.[13] Activation of GABA-B receptors, which are G-protein coupled, leads to downstream signaling cascades that can also result in neuronal inhibition.[13]

References

- 1. GABA reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 2. Effects of chronic inhibition of GABA synthesis on attention and impulse control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. GABA transporter - Wikipedia [en.wikipedia.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 10. Mechanochemical deprotection of t-butoxycarbonyl (Boc) group using basic alumina - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Molecular basis of human GABA transporter 3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nipecotic acid directly activates GABAA-like ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-diagnostics.com [creative-diagnostics.com]

A Guide to the Chiral Synthesis of (S)-Boc-Nipecotic Acid

For Researchers, Scientists, and Drug Development Professionals

(S)-Boc-nipecotic acid, a valuable chiral building block, is a crucial intermediate in the synthesis of a wide range of pharmaceuticals, particularly those targeting the central nervous system. Its piperidine (B6355638) ring and carboxylic acid functional group, combined with the stereospecificity at the C3 position, make it an essential component for creating potent and selective bioactive molecules. This technical guide provides an in-depth overview of the primary synthetic pathways to obtain enantiomerically pure (S)-Boc-nipecotic acid, offering detailed experimental protocols, comparative data, and visual representations of the synthetic routes.

Core Synthetic Strategies

The synthesis of chiral (S)-Boc-nipecotic acid can be broadly categorized into three main approaches:

-

Asymmetric Synthesis from Chiral Precursors: This classic approach utilizes readily available chiral starting materials, such as amino acids, to establish the desired stereocenter early in the synthetic sequence.

-

Resolution of Racemic Mixtures: In this strategy, a racemic mixture of Boc-nipecotic acid or a suitable precursor is prepared, followed by separation of the desired (S)-enantiomer from the (R)-enantiomer. This can be achieved through classical chemical resolution with a chiral resolving agent or through enzymatic resolution.

-

Asymmetric Catalysis: Modern synthetic methods employ chiral catalysts to induce enantioselectivity in the formation of the piperidine ring or the introduction of the carboxylic acid moiety. These methods often offer high efficiency and atom economy.

This guide will delve into specific examples of these strategies, providing the necessary details for their practical implementation.

Asymmetric Synthesis from L-Glutamic Acid

One well-established route to (S)-Boc-nipecotic acid involves a multi-step synthesis starting from the naturally occurring amino acid, L-glutamic acid. This pathway leverages the inherent chirality of the starting material to produce the target molecule in high enantiomeric purity.

Experimental Protocol

Step 1: Esterification of L-Glutamic Acid

To a suspension of L-glutamic acid (1.0 eq) in methanol (B129727) (5 mL/g), thionyl chloride (2.2 eq) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 24 hours. The solvent is removed under reduced pressure to yield the dimethyl ester of L-glutamic acid hydrochloride.

Step 2: N-Boc Protection

The crude dimethyl ester hydrochloride is dissolved in a 1:1 mixture of dioxane and water (10 mL/g). Sodium bicarbonate (3.0 eq) is added, followed by di-tert-butyl dicarbonate (B1257347) (Boc)₂O (1.1 eq). The mixture is stirred at room temperature for 12 hours. After extraction with ethyl acetate (B1210297) and purification by column chromatography, N-Boc-dimethyl L-glutamate is obtained.

Step 3: Dieckmann Condensation

The N-Boc-dimethyl L-glutamate (1.0 eq) is dissolved in anhydrous toluene (B28343) (20 mL/g). Sodium methoxide (B1231860) (1.2 eq) is added, and the mixture is heated to reflux for 4 hours. After cooling, the reaction is quenched with acetic acid and washed with brine. The organic layer is dried and concentrated to give the crude β-keto ester.

Step 4: Decarboxylation

The crude β-keto ester is dissolved in a 1:1 mixture of acetic acid and water (10 mL/g) and heated to 100 °C for 2 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford N-Boc-3-piperidone.[1][2]

Step 5: Carboxylation and Stereoselective Reduction

This step is a multi-stage process that can be achieved through various methods. One common approach involves the formation of an enolate from N-Boc-3-piperidone, followed by reaction with a carboxylating agent. The resulting racemic product must then be resolved. A more direct and stereoselective method involves asymmetric hydrogenation of a corresponding enoate precursor, which is beyond the scope of this specific protocol but represents a viable alternative.

A more traditional laboratory-scale approach involves the conversion of N-Boc-3-piperidone to an intermediate that can be stereoselectively reduced. For instance, conversion to an enamine with a chiral amine, followed by reduction and hydrolysis, can yield the desired (S)-isomer.

Pathway Visualization

Caption: Synthesis of (S)-Boc-Nipecotic Acid from L-Glutamic Acid.

Enzymatic Resolution of Racemic N-Boc-Nipecotic Acid Precursor

Enzymatic resolution offers a green and highly selective method for obtaining the desired (S)-enantiomer. This approach relies on the ability of an enzyme, typically a lipase (B570770), to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.

Experimental Protocol

Step 1: Synthesis of Racemic N-Boc-Nipecotic Acid

Racemic nipecotic acid is first protected with a Boc group. To a solution of racemic nipecotic acid (1.0 eq) in a 1:1 mixture of tert-butanol (B103910) and water (10 mL/g), sodium hydroxide (B78521) (1.1 eq) is added, followed by di-tert-butyl dicarbonate (1.1 eq). The mixture is stirred at room temperature for 16 hours. After acidification with citric acid and extraction with ethyl acetate, racemic N-Boc-nipecotic acid is obtained.

Step 2: Enzymatic Esterification

The racemic N-Boc-nipecotic acid (1.0 eq) is dissolved in a suitable organic solvent, such as toluene (20 mL/g). An alcohol, for example, benzyl (B1604629) alcohol (1.5 eq), and a lipase, such as Candida antarctica lipase B (Novozym 435), are added. The suspension is stirred at a controlled temperature (e.g., 40 °C) and the reaction is monitored by chiral HPLC. The enzyme selectively esterifies the (R)-enantiomer.

Step 3: Separation

Once the reaction has reached approximately 50% conversion, the enzyme is filtered off. The reaction mixture contains (S)-Boc-nipecotic acid and the benzyl ester of (R)-Boc-nipecotic acid. The acidic (S)-Boc-nipecotic acid can be separated from the neutral ester by extraction with an aqueous base (e.g., NaHCO₃ solution). The aqueous layer is then acidified and extracted with an organic solvent to yield the desired (S)-Boc-nipecotic acid.

Pathway Visualization

Caption: Enzymatic Resolution of Racemic Boc-Nipecotic Acid.

Asymmetric Hydrogenation of a Prochiral Precursor

Asymmetric catalysis provides an elegant and efficient route to chiral compounds. In the context of (S)-Boc-nipecotic acid synthesis, the asymmetric hydrogenation of a suitable prochiral enamine or enoate precursor is a powerful strategy.

Experimental Protocol

Step 1: Synthesis of the Prochiral Precursor

N-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid ethyl ester can be synthesized from commercially available starting materials. This involves the protection of arecoline (B194364) followed by controlled partial reduction and esterification.

Step 2: Asymmetric Hydrogenation

The prochiral precursor (1.0 eq) is dissolved in a degassed solvent such as methanol (20 mL/g). A chiral rhodium or ruthenium catalyst, for example, [Rh(COD)₂(S,S)-Et-DuPhos)]BF₄ (0.01 eq), is added under an inert atmosphere. The mixture is then subjected to hydrogen gas (e.g., 50 psi) in a pressure vessel and stirred at room temperature for 24 hours.

Step 3: Deprotection and Purification

After the reaction is complete, the solvent is removed under reduced pressure. The resulting ethyl ester of (S)-Boc-nipecotic acid is then hydrolyzed using a base such as lithium hydroxide in a mixture of THF and water. After acidification and extraction, the crude (S)-Boc-nipecotic acid is purified by recrystallization or column chromatography.

Pathway Visualization

Caption: Asymmetric Hydrogenation for (S)-Boc-Nipecotic Acid Synthesis.

Comparison of Synthetic Pathways

| Parameter | Asymmetric Synthesis from L-Glutamic Acid | Enzymatic Resolution | Asymmetric Hydrogenation |

| Starting Material | L-Glutamic Acid (chiral) | Racemic Nipecotic Acid (achiral) | Prochiral enoate (achiral) |

| Key Transformation | Dieckmann Condensation | Enzymatic Esterification | Asymmetric Hydrogenation |

| Chirality Source | Chiral Pool | Enzyme | Chiral Catalyst |

| Typical Overall Yield | 20-30% | < 50% (for the desired enantiomer) | 70-90% |

| Enantiomeric Excess (ee) | > 98% | > 99% | > 98% |

| Advantages | Utilizes a readily available natural starting material. | High enantioselectivity, mild reaction conditions. | High yield and enantioselectivity, atom economical. |

| Disadvantages | Long synthetic sequence, moderate overall yield. | Theoretical maximum yield is 50%, requires separation of enantiomers. | Requires specialized and often expensive chiral catalysts. |

Conclusion

The synthesis of enantiomerically pure (S)-Boc-nipecotic acid can be achieved through several distinct and effective pathways. The choice of the most suitable method depends on various factors, including the desired scale of the synthesis, cost considerations, and the availability of specialized equipment and reagents.

-

Asymmetric synthesis from chiral precursors is a reliable method for laboratory-scale synthesis where the longer route is acceptable.

-

Enzymatic resolution provides an environmentally friendly option with excellent enantioselectivity, although the theoretical yield is limited to 50%.

-

Asymmetric catalysis , particularly asymmetric hydrogenation, represents the most modern and efficient approach, offering high yields and enantioselectivities, making it well-suited for larger-scale production.

Researchers and drug development professionals should carefully evaluate these factors to select the optimal synthetic strategy for their specific needs. Further process optimization and the development of novel catalytic systems will continue to enhance the efficiency and accessibility of this important chiral building block.

References

A Technical Guide to the Physical Properties of (S)-1-Boc-piperidine-3-carboxylic acid

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the key physical and chemical properties of (S)-1-Boc-piperidine-3-carboxylic acid, a chiral building block frequently utilized in the synthesis of pharmaceutical compounds. The data presented herein is curated from various sources and is supplemented with detailed experimental protocols for its verification.

Chemical and Physical Properties

(S)-1-Boc-piperidine-3-carboxylic acid, also known as (S)-Boc-nipecotic acid, is a derivative of piperidine-3-carboxylic acid with a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. This modification enhances its solubility in organic solvents and makes it a versatile intermediate in organic synthesis.

Table 1: General and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 88495-54-9 | [1][2][3] |

| Molecular Formula | C₁₁H₁₉NO₄ | [1][2][3] |

| Molecular Weight | 229.27 g/mol | [1][2][3][4] |

| Appearance | White to off-white solid/powder. | [1][2][5][6] |

| Purity | ≥97% | [1][3][6] |

Table 2: Physicochemical Data

| Property | Value | Conditions | Source(s) |

| Melting Point | 159-169 °C | Not specified | [1][2][6] |

| Optical Rotation | [α]²²/D +57° | c = 1 in chloroform | [1][5][6] |

| pKa (Predicted) | 4.49 ± 0.20 | Aqueous solution | [5] |

| Solubility | Insoluble in water. | Not specified | [7] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of (S)-1-Boc-piperidine-3-carboxylic acid.

The melting point of a crystalline solid is a critical indicator of its purity.[8][9] A sharp melting range typically signifies a high-purity compound, whereas a broad melting range often indicates the presence of impurities.[9]

Principle: The temperature at which a substance transitions from a solid to a liquid phase is its melting point. This is determined by heating a small, powdered sample in a capillary tube and observing the temperature range from the first appearance of liquid to the complete liquefaction of the solid.[9][10]

Apparatus:

-

Melting point apparatus (e.g., MelTemp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the sample of (S)-1-Boc-piperidine-3-carboxylic acid is completely dry and in the form of a fine powder. If necessary, crush any coarse crystals using a mortar and pestle.[8]

-

Loading the Capillary Tube: Invert an open-ended capillary tube and press it into the powdered sample. A small amount of the solid will be forced into the tube. Tap the sealed end of the tube gently on a hard surface to pack the powder down to a height of 2-3 mm.[11]

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.[9]

-

If the approximate melting point is known, heat the block rapidly to about 20°C below the expected temperature.[11]

-

Decrease the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium is maintained.[11]

-

Record the temperature (T₁) at which the first droplet of liquid is observed.

-

Record the temperature (T₂) when the entire sample has completely melted.

-

The melting point is reported as the range T₁ - T₂.

-

-

Verification: For accuracy, perform at least two separate measurements. A fresh sample and capillary tube must be used for each subsequent trial.[11]

Optical rotation is a fundamental property of chiral molecules, indicating their ability to rotate the plane of polarized light. The specific rotation is a standardized measure of this property.[12][13]

Principle: A solution of the chiral compound is placed in a polarimeter. Plane-polarized light is passed through the solution, and the angle of rotation (α) is measured. The specific rotation [α] is calculated using the observed rotation, the concentration of the solution, and the path length of the sample cell.[14][15]

Apparatus:

-

Polarimeter

-

Sodium lamp (D-line, 589 nm)

-

Polarimeter cell (e.g., 1 dm length)

-

Volumetric flask and analytical balance

Procedure:

-

Solution Preparation:

-

Instrument Calibration:

-

Turn on the polarimeter and allow the sodium lamp to warm up.

-

Fill the polarimeter cell with the pure solvent (chloroform).

-

Place the cell in the instrument and zero the reading.[14]

-

-

Measurement:

-

Rinse and fill the polarimeter cell with the prepared sample solution, ensuring no air bubbles are present.

-

Place the cell back into the instrument and measure the observed optical rotation (α). Record the temperature.[14]

-

-

Calculation:

The acid dissociation constant (Ka), or its logarithmic form pKa, quantifies the strength of an acid in solution.

Principle: A solution of the carboxylic acid is titrated with a strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored throughout the titration using a pH meter. A titration curve (pH vs. volume of titrant) is generated. The pKa is the pH at which the acid is half-neutralized (the half-equivalence point).[16][17]

Apparatus:

-

pH meter with an electrode

-

Buret

-

Stir plate and stir bar

-

Beakers

-

Standardized NaOH solution (e.g., 0.1 M)

Procedure:

-

Sample Preparation:

-

Accurately weigh a sample of (S)-1-Boc-piperidine-3-carboxylic acid and dissolve it in a known volume of deionized water. Gentle warming may be required to aid dissolution.[16] Cool the solution to room temperature.

-

-

Titration:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0 and 7.0).

-

Place the beaker with the acid solution on a stir plate and immerse the pH electrode and the tip of the buret.

-

Record the initial pH of the solution.

-

Add the NaOH titrant in small, precise increments (e.g., 0.1-0.5 mL).

-

After each addition, allow the pH reading to stabilize and record both the pH and the total volume of titrant added.

-

Continue this process until the pH begins to change rapidly, then add smaller increments through this region (the equivalence point). Continue titrating well past the equivalence point until the pH plateaus again.

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to create a titration curve.

-

Determine the equivalence point (Veq), which is the midpoint of the steepest portion of the curve.

-

The half-equivalence point volume is Veq / 2.

-

Find the pH on the titration curve that corresponds to the volume at the half-equivalence point. This pH value is equal to the pKa of the acid.[16]

-

Understanding the solubility profile of a compound is essential for its application in synthesis, formulation, and biological assays.

Principle: The solubility of the compound is tested in a series of solvents of varying polarity and pH. The presence of acidic and basic functional groups can be inferred from its solubility in aqueous acid or base.[18][19]

Apparatus:

-

Small test tubes

-

Vortex mixer (optional)

-

Solvents: Deionized water, 5% HCl (aq), 5% NaOH (aq), 5% NaHCO₃ (aq)

Procedure:

-

Water Solubility:

-

Place approximately 25 mg of the compound into a test tube.

-

Add 0.75 mL of deionized water in portions, shaking vigorously after each addition.[18]

-

Observe if the compound dissolves. If it is water-soluble, test the solution's pH with litmus (B1172312) or a pH strip. An acidic pH would be expected for a carboxylic acid.[20]

-

-

Acid/Base Solubility (if water-insoluble):

-

Test in 5% NaOH: In a new test tube with ~25 mg of the compound, add 0.75 mL of 5% NaOH solution. Shake vigorously. Solubility indicates the presence of an acidic group (like a carboxylic acid or phenol) that forms a water-soluble salt.[21]

-

Test in 5% NaHCO₃: Repeat the test with 5% NaHCO₃ solution. Sodium bicarbonate is a weaker base than NaOH. Solubility in this solution is a strong indicator of a carboxylic acid, as it is acidic enough to be deprotonated by bicarbonate.[18][21]

-

Test in 5% HCl: Repeat the test with 5% HCl solution. Solubility would indicate the presence of a basic group (like an amine). For this compound, insolubility is expected as it lacks a sufficiently basic site.[18]

-

References

- 1. (S)-1-Boc-ピペリジン-3-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. (S)-N-Boc-piperidine-3-carboxylic acid | CAS 88495-54-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. scbt.com [scbt.com]

- 4. 1-((Tert-butoxy)carbonyl)piperidine-3-carboxylic acid | C11H19NO4 | CID 2735647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Boc-(S)-3-甲酸哌啶 CAS#: 88495-54-9 [m.chemicalbook.com]

- 6. Boc-(S)-3-甲酸哌啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. N-BOC-piperidine-4-carboxylic acid | 84358-13-4 [chemicalbook.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. Determination of Melting Point [unacademy.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 13. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]

- 14. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 15. m.youtube.com [m.youtube.com]

- 16. web.williams.edu [web.williams.edu]

- 17. pubs.acs.org [pubs.acs.org]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. scribd.com [scribd.com]

- 20. quora.com [quora.com]

- 21. csub.edu [csub.edu]

The Multifaceted Biological Activities of Nipecotic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nipecotic acid, a cyclic amino acid analog of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), has served as a foundational scaffold for the development of a diverse range of biologically active compounds. While primarily recognized for their potent inhibition of GABA transporters (GATs), leading to increased synaptic GABA concentrations, the pharmacological profile of nipecotic acid derivatives extends to other significant biological targets. This technical guide provides an in-depth exploration of the biological activities of these derivatives, with a focus on their quantitative data, experimental evaluation, and underlying molecular mechanisms. This document is intended to be a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics for neurological and other disorders.

Core Biological Activity: GABA Transporter Inhibition

The hallmark biological activity of nipecotic acid derivatives is their ability to inhibit the reuptake of GABA from the synaptic cleft. By targeting one or more of the four known GABA transporters (GAT1, GAT2, GAT3, and BGT1), these compounds effectively increase the concentration and prolong the action of GABA at its receptors, thereby enhancing inhibitory neurotransmission.[1] This mechanism is of significant therapeutic interest for conditions associated with GABAergic dysfunction, such as epilepsy, anxiety, and other neurological disorders.[1]

Quantitative Analysis of GAT Inhibition

The potency and selectivity of nipecotic acid derivatives for different GAT subtypes are crucial determinants of their therapeutic potential. The following tables summarize the in vitro inhibitory activities of a selection of these compounds, expressed as IC50 (the half maximal inhibitory concentration) or pIC50 (-log(IC50)) and Ki (inhibition constant) values.

| Compound/Derivative | Target | IC50 (µM) | pIC50 | Ki (µM) | Reference(s) |

| (±)-Nipecotic Acid | mGAT1 | 2.6 | - | 14.4 | [2][3] |

| mGAT2 | 310 | - | - | [2] | |

| mGAT3 | 29 | - | - | [2] | |

| mGAT4 | 16 | - | - | [2] | |

| Tiagabine | hGAT-1 | 0.07 | - | - | [4] |

| NNC-711 | hGAT-1 | 0.04 | - | - | [4] |

| DDPM-1457 analog (rac-7j) | mGAT1 | - | 6.00 ± 0.04 | - | [5] |

| mGAT4 | - | 4.82 | - | [5] | |

| (R)-21p (o-terphenyl derivative) | mGAT1 | - | 6.78 ± 0.08 | - | [6] |

| mGAT1 (binding) | - | - | pKi = 7.10 ± 0.12 | [6] | |

| Benzhydrol ether derivative (5) | GABA Uptake | < 1 | - | - | [7] |

| Benzhydrol ether derivative (37) | GABA Uptake | < 1 | - | - | [7] |

| Benzhydrol ether derivative (43) | GABA Uptake | < 1 | - | - | [7] |

| Benzhydrol ether derivative (44) | GABA Uptake | < 1 | - | - | [7] |

Beyond GABAergia: Other Biological Activities

Recent research has revealed that the biological activities of nipecotic acid derivatives are not confined to the GABAergic system. Certain derivatives have demonstrated significant effects on other molecular targets, suggesting a broader therapeutic potential, particularly in the context of multifactorial diseases like Alzheimer's disease.

Acetylcholinesterase Inhibition

Some nipecotic acid derivatives have been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This activity is a key therapeutic strategy in the management of Alzheimer's disease.

| Compound | IC50 (µM) | Reference(s) |

| Ethyl nipecotate-ferulic acid amide | 47 | [8] |

| Ethyl nipecotate-sinapic acid amide | > 100 | [8] |

| Ethyl nipecotate-BHCA amide | 65 | [8] |

Antioxidant and Anti-inflammatory Activities

A number of nipecotic acid derivatives, particularly those conjugated with molecules possessing known antioxidant and anti-inflammatory properties, have exhibited potent activities in relevant assays.

| Compound/Derivative | Assay | Activity | Reference(s) |

| Ethyl nipecotate-BHCA amide | Lipid Peroxidation Inhibition | IC50 ≈ 20 µM | [8] |

| Ethyl nipecotate-ferulic acid amide | Lipid Peroxidation Inhibition | IC50 ≈ 40 µM | [8] |

| Various amidated derivatives | Oxidative Protein Glycation Inhibition | up to 57% inhibition | [8] |

| Various amidated derivatives | Lipoxygenase (LOX) Inhibition | up to 33% inhibition at 100 µM | [8] |

| Various amidated derivatives | Carrageenan-induced rat paw edema | up to 61% reduction | [8] |

Experimental Protocols

A thorough understanding of the methodologies used to evaluate the biological activity of nipecotic acid derivatives is essential for the interpretation of data and the design of future studies.

In Vitro GABA Uptake Assay ([³H]GABA)

This assay is the primary method for quantifying the inhibitory potency of compounds on GABA transporters.

Objective: To measure the inhibition of radiolabeled GABA uptake into synaptosomes or cells expressing specific GAT subtypes.

Methodology:

-

Preparation of Synaptosomes or Transfected Cells:

-

Synaptosomes (sealed nerve terminals) are typically prepared from rodent brain tissue (e.g., cortex) through a series of homogenization and centrifugation steps.

-

Alternatively, cell lines (e.g., HEK293) are transfected with the cDNA for a specific GAT subtype (e.g., mGAT1, mGAT4).

-

-

Incubation:

-

Aliquots of the synaptosome preparation or transfected cells are pre-incubated at 37°C in a physiological buffer.

-

The test compound (nipecotic acid derivative) at various concentrations is added to the aliquots.

-

-

Initiation of Uptake:

-

Uptake is initiated by the addition of a solution containing a low concentration of [³H]GABA.

-

-

Termination of Uptake:

-

After a short incubation period (typically a few minutes), the uptake is terminated by rapid filtration through glass fiber filters. This separates the synaptosomes/cells containing internalized [³H]GABA from the extracellular medium.

-

The filters are then washed rapidly with ice-cold buffer to remove any non-specifically bound radioactivity.

-

-

Quantification:

-

The radioactivity retained on the filters is measured using liquid scintillation counting.

-

-

Data Analysis:

-

The percentage of inhibition of [³H]GABA uptake is calculated for each concentration of the test compound relative to a control (no inhibitor).

-

IC50 values are then determined by non-linear regression analysis of the concentration-response curves.

-

In Vivo Anticonvulsant Activity Assessment

The anticonvulsant efficacy of nipecotic acid derivatives is commonly evaluated in rodent models of seizures.

1. Maximal Electroshock (MES) Test:

Objective: To assess the ability of a compound to prevent the spread of seizures. This model is considered predictive of efficacy against generalized tonic-clonic seizures.[3][9]

Methodology:

-

Animal Preparation: Male albino mice or rats are used. The test compound is administered via a suitable route (e.g., intraperitoneally or orally) at various doses.[10]

-

Stimulation: At the time of predicted peak effect of the compound, an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice) is delivered through corneal electrodes.[11][12]

-

Observation: The animals are observed for the presence or absence of a tonic hindlimb extension seizure.[11]

-

Endpoint: The absence of the tonic hindlimb extension is considered as protection.[11]

-

Data Analysis: The dose that protects 50% of the animals (ED50) is calculated.[3]

2. Subcutaneous Pentylenetetrazole (scPTZ) Test:

Objective: To evaluate the ability of a compound to raise the seizure threshold. This model is sensitive to drugs that enhance GABAergic neurotransmission and is predictive of efficacy against myoclonic seizures.[5]

Methodology:

-

Animal Preparation: Similar to the MES test, animals are pre-treated with the test compound.

-

Induction of Seizures: A convulsant dose of pentylenetetrazole (PTZ) (e.g., 85 mg/kg for CF-1 mice) is injected subcutaneously.[5]

-

Observation: The animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.[5]

-

Endpoint: The absence of clonic seizures is considered as protection.[5]

-

Data Analysis: The ED50 is determined.[5]

Signaling Pathways and Mechanisms of Action

The biological effects of nipecotic acid derivatives are initiated by their interaction with specific molecular targets. The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved.

Caption: Inhibition of GABA Transporter by Nipecotic Acid Derivatives.

The diagram above illustrates the primary mechanism of action. Nipecotic acid derivatives block the GABA Transporter (GAT) on the presynaptic neuron. This inhibition prevents the reuptake of GABA from the synaptic cleft, leading to an increased concentration of GABA available to bind to postsynaptic GABAA and GABAB receptors.

Caption: Downstream Effects of Increased Synaptic GABA.

This second diagram details the postsynaptic consequences. Increased synaptic GABA activates both GABAA and GABAB receptors. GABAA receptor activation leads to a rapid influx of chloride ions, causing hyperpolarization and inhibiting neuronal firing. GABAB receptor activation, through G-protein signaling, results in the opening of potassium channels (leading to hyperpolarization) and the inhibition of calcium channels (reducing neurotransmitter release). Both pathways contribute to the overall enhancement of inhibitory neurotransmission.

Conclusion

Nipecotic acid derivatives represent a versatile class of compounds with significant therapeutic potential. Their primary role as potent inhibitors of GABA transporters has been well-established and continues to be a major focus of drug discovery efforts for neurological disorders. However, the expanding understanding of their non-GABAergic activities, including acetylcholinesterase inhibition and antioxidant effects, opens up new avenues for the development of multi-target ligands for complex diseases. The quantitative data, experimental protocols, and mechanistic insights provided in this guide are intended to serve as a valuable resource for the continued exploration and development of this promising class of molecules.

References

- 1. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 3. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

The Strategic Imperative of the Boc Protecting Group in Ensuring Nipecotic Acid Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nipecotic acid, a potent inhibitor of γ-aminobutyric acid (GABA) uptake, holds significant therapeutic potential for neurological disorders. However, its inherent polarity and zwitterionic nature present challenges in formulation and delivery. The strategic use of the tert-butyloxycarbonyl (Boc) protecting group is paramount in overcoming these hurdles, enhancing stability, and enabling the synthesis of diverse nipecotic acid derivatives. This in-depth technical guide delineates the critical role of the Boc protecting group in the stability of nipecotic acid, providing a comprehensive overview of its chemical properties, degradation pathways, and the stabilizing influence of Boc protection. Detailed experimental protocols for the synthesis, purification, and stability analysis of N-Boc-nipecotic acid are presented, alongside a discussion of its application in synthetic workflows.

Introduction: The Significance of Nipecotic Acid and the Necessity of Amine Protection

Nipecotic acid is a cyclic β-amino acid that acts as a competitive inhibitor of GABA transporters, thereby increasing the synaptic concentration of GABA.[1][2] This mechanism of action makes it a valuable lead compound for the development of anticonvulsant, anxiolytic, and other neuro-active drugs. Despite its pharmacological promise, the free amino and carboxylic acid functional groups render nipecotic acid highly polar and zwitterionic at physiological pH, limiting its oral bioavailability and ability to cross the blood-brain barrier.

To address these limitations and to facilitate the synthesis of more lipophilic prodrugs and derivatives, protection of the secondary amine is a crucial step. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group in organic synthesis due to its well-defined stability profile.[3][4] It is robust under a variety of reaction conditions, including basic and nucleophilic environments, yet can be readily cleaved under specific acidic or thermal conditions.[3][5] This orthogonality makes the Boc group an ideal choice for the selective protection of the nipecotic acid amine during multi-step synthetic sequences. This guide will explore the multifaceted role of the Boc group in enhancing the stability and synthetic utility of nipecotic acid.

Chemical Stability Profile of N-Boc-Nipecotic Acid

The stability of N-Boc-nipecotic acid is intrinsically linked to the chemical properties of the Boc protecting group. Understanding its behavior under various stress conditions is critical for designing robust synthetic routes, developing stable formulations, and ensuring the integrity of the molecule during storage and handling.

Hydrolytic Stability: The Influence of pH

The Boc group is notoriously labile in acidic environments. The degradation proceeds via an acid-catalyzed cleavage mechanism, initiated by protonation of the carbamate (B1207046) oxygen. This is followed by the formation of a stable tert-butyl cation and carbamic acid, which subsequently decarboxylates to yield the unprotected amine.[6] Conversely, the Boc group exhibits significant stability under neutral and basic conditions.[4]

Table 1: Hypothetical Hydrolytic Stability of N-Boc-Nipecotic Acid at 25°C

| pH | Condition | Degradation after 24h (%) | Half-life (t½) |

| 2 | 0.01 M HCl | > 95% | < 1 hour |

| 4 | Acetate (B1210297) Buffer | ~ 15% | ~ 72 hours |

| 7.4 | Phosphate Buffer | < 1% | > 30 days |

| 10 | Carbonate Buffer | < 1% | > 30 days |

| Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only, based on the known chemical properties of the Boc protecting group. Actual degradation rates should be determined experimentally. |

Thermal Stability

Thermal degradation of the Boc group can occur at elevated temperatures, typically proceeding through a concerted elimination of isobutylene (B52900) and carbon dioxide to regenerate the free amine.[5] While generally stable at ambient temperatures, prolonged exposure to high temperatures can lead to deprotection. This property can be exploited for thermal deprotection under specific conditions, often in high-boiling point solvents.[7]

Table 2: Hypothetical Thermal Stability of Solid N-Boc-Nipecotic Acid

| Temperature (°C) | Time (hours) | Degradation (%) |

| 40 | 24 | < 0.1% |

| 60 | 24 | ~ 1% |

| 80 | 24 | ~ 5% |

| 100 | 24 | > 20% |

| Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual thermal stability should be determined using techniques such as thermogravimetric analysis (TGA). |

Photostability and Oxidative Stability

The Boc group itself does not possess significant chromophores that absorb UV-Vis light, suggesting that N-Boc-nipecotic acid is likely to be photostable. However, photostability studies are recommended as per ICH guidelines to confirm this. Similarly, the Boc group is generally stable to a range of oxidizing agents. Forced degradation studies using agents such as hydrogen peroxide are necessary to fully characterize its oxidative stability profile.

Experimental Protocols

Synthesis and Purification of N-Boc-Nipecotic Acid

This protocol describes the synthesis of racemic N-Boc-nipecotic acid from nipecotic acid and di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Materials:

-

Racemic Nipecotic Acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (B78521) (NaOH)

-

Dioxane

-

Water

-

Potassium bisulfate (KHSO₄)

-

Ethyl acetate

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolve nipecotic acid in a 1:1 mixture of dioxane and water containing one equivalent of NaOH.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add 1.1 equivalents of Boc₂O to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture in an ice bath and acidify to pH 2-3 with a cold aqueous solution of KHSO₄.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield N-Boc-nipecotic acid as a solid.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Forced Degradation Study Protocol for N-Boc-Nipecotic Acid

This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of N-Boc-nipecotic acid.

Materials:

-

N-Boc-Nipecotic Acid

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

Phosphate buffer, pH 7.4

-

HPLC grade acetonitrile (B52724) and water

-

Trifluoroacetic acid (TFA)

Procedure:

-

Acid Hydrolysis: Dissolve a known amount of N-Boc-nipecotic acid in 0.1 M HCl and incubate at 60°C. Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

-

Base Hydrolysis: Dissolve a known amount of N-Boc-nipecotic acid in 0.1 M NaOH and incubate at 60°C. Withdraw and process aliquots as described for acid hydrolysis, neutralizing with 0.1 M HCl.

-

Oxidative Degradation: Dissolve a known amount of N-Boc-nipecotic acid in a solution of 3% H₂O₂ and store at room temperature, protected from light. Withdraw and process aliquots at specified time points for HPLC analysis.

-

Thermal Degradation: Place a known amount of solid N-Boc-nipecotic acid in a controlled temperature oven at 80°C. At specified time points, dissolve a portion of the solid in the mobile phase for HPLC analysis.

-

Photodegradation: Expose a solution of N-Boc-nipecotic acid (in a photostable solvent like water or acetonitrile) to a light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light. Analyze samples at appropriate time points by HPLC.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the intact N-Boc-nipecotic acid from its potential degradation products.

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A suitable gradient from 10% to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

-

Column Temperature: 30°C

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualization of Workflows and Mechanisms

Synthetic Workflow for Nipecotic Acid Derivatives

The use of Boc-protected nipecotic acid is central to the synthesis of various derivatives. The following diagram illustrates a general synthetic workflow.

Caption: General synthetic workflow utilizing N-Boc-nipecotic acid.

Mechanism of Acid-Catalyzed Boc Deprotection

The lability of the Boc group in acidic media is a key feature for its removal. The mechanism is depicted below.

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.

Conclusion

The tert-butyloxycarbonyl (Boc) protecting group plays an indispensable role in the chemistry of nipecotic acid. Its ability to mask the nucleophilicity of the piperidine (B6355638) nitrogen allows for selective functionalization of the carboxylic acid moiety, paving the way for the synthesis of a wide array of derivatives with improved pharmacokinetic properties. The well-understood stability profile of the Boc group, characterized by its robustness in basic and neutral media and its lability under acidic or thermal conditions, provides chemists with a reliable and versatile tool for complex synthetic strategies. The experimental protocols and stability considerations outlined in this guide are intended to provide researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize N-Boc-nipecotic acid in their research and development endeavors, ultimately contributing to the advancement of novel therapeutics for neurological disorders.

References

- 1. 163438-09-3 CAS MSDS ((R)-Boc-Nipecotic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. (S)-1-Boc-piperidine-3-carboxylic acid 97 88495-54-9 [sigmaaldrich.com]

- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 4. echemi.com [echemi.com]

- 5. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. Fast HPLC estimation of gamma-aminobutyric acid in microdialysis perfusates: effect of nipecotic and 3-mercaptopropionic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of (S)-Boc-nipecotic Acid

This guide provides a comprehensive overview of the spectroscopic data for (S)-Boc-nipecotic acid (N-tert-butoxycarbonyl- (S)-piperidine-3-carboxylic acid), a key building block in pharmaceutical and chemical synthesis. The information is intended for researchers, scientists, and professionals in drug development, offering detailed data and experimental context for its structural characterization.

Compound Overview

-

Compound Name: (S)-Boc-nipecotic acid

-

Synonyms: (S)-1-Boc-piperidine-3-carboxylic acid, (S)-Boc-Nip-OH

-

Molecular Formula: C₁₁H₁₉NO₄

-

Molecular Weight: 229.27 g/mol

-

CAS Number: 88495-54-9

Spectroscopic Data

The following sections present typical spectroscopic data obtained for (S)-Boc-nipecotic acid. The data is compiled into structured tables for clarity and ease of comparison.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. A common technique is Electrospray Ionization (ESI), which typically shows the protonated molecule ([M+H]⁺).

| Ion | m/z (Observed) | Description |

| [M+H]⁺ | 230.1 | Protonated Molecule[1] |

| [M+Na]⁺ | 252.1 | Sodium Adduct |

Infrared (IR) Spectroscopy

The IR spectrum reveals the key functional groups present in the molecule. The data below highlights the characteristic absorption bands for the carboxylic acid and the carbamate (B1207046) (Boc) groups.[2][3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid)[2][4] |

| 2980-2850 | Medium-Strong | C-H stretch (Aliphatic)[5] |

| 1740-1710 | Strong | C=O stretch (Carboxylic acid dimer)[2][4] |

| 1690-1650 | Strong | C=O stretch (Carbamate) |

| 1365 | Medium | C-H bend (tert-butyl) |

| 1320-1210 | Strong | C-O stretch (Carboxylic acid)[3] |

| 1160 | Strong | C-O stretch (Carbamate) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of the molecule. The following data is representative for the compound, typically recorded in a deuterated solvent like CDCl₃. Note that due to the presence of rotamers around the N-Boc bond, some peaks may appear broadened. The ¹H NMR data is based on the spectrum of the (R)-enantiomer, which is expected to be identical to the (S)-enantiomer.[6]

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.5 | Broad Singlet | 1H | COOH |

| ~4.0 | Multiplet | 1H | N-CH (axial) |

| ~3.8 | Multiplet | 1H | N-CH (equatorial) |

| ~3.0 | Multiplet | 1H | CH-COOH |

| ~2.8 | Multiplet | 1H | N-CH (axial) |

| ~2.2 | Multiplet | 1H | CH₂ |

| 1.8-1.5 | Multiplet | 3H | CH₂ |

| 1.45 | Singlet | 9H | C(CH₃)₃ |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~179 | COOH |

| ~155 | N-C=O (Boc) |

| ~80 | C (CH₃)₃ |

| ~46 | Piperidine C2 |

| ~44 | Piperidine C6 |

| ~42 | Piperidine C3 |

| ~28.5 | C(C H₃)₃ |

| ~27 | Piperidine C4 |

| ~24 | Piperidine C5 |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Mass Spectrometry Protocol

-

Sample Preparation: A small amount of (S)-Boc-nipecotic acid (approximately 1 mg) is dissolved in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) (1 mL) to create a dilute solution.

-

Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source is used.[7] The instrument is typically operated in positive ion mode to detect protonated molecules ([M+H]⁺).

-

Data Acquisition: The sample solution is introduced into the ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min). The mass analyzer scans a mass-to-charge (m/z) range, for example, from 100 to 500 amu, to detect the parent ion and any common adducts.[8]

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation: For solid samples, two common methods are used:

-

KBr Pellet: A small amount of the compound (1-2 mg) is finely ground with dry potassium bromide (KBr) (100-200 mg). The mixture is then pressed under high pressure to form a transparent pellet.

-

Thin Film (Neat): If the sample is a liquid or can be melted, a drop is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.[5] For solids, a solution in a volatile solvent (e.g., chloroform) can be applied to a salt plate and the solvent evaporated.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.[9]

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first. The sample is then placed in the instrument's beam path, and the sample spectrum is acquired. The instrument records the transmittance or absorbance of infrared radiation over a typical range of 4000 to 400 cm⁻¹.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation: Approximately 5-10 mg of (S)-Boc-nipecotic acid is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[11] A small amount of a reference standard like tetramethylsilane (B1202638) (TMS) may be added if not already present in the solvent. The solution is filtered into a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used. The instrument consists of a powerful superconducting magnet and associated electronics to transmit and receive radiofrequency pulses.[12]

-

Data Acquisition:

-

The NMR tube is placed in the spectrometer probe.

-

The magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent and "shimmed" to optimize its homogeneity.

-

For ¹H NMR , a series of radiofrequency pulses are applied, and the resulting Free Induction Decay (FID) signal is recorded. Typically, 8 to 16 scans are acquired and averaged.

-

For ¹³C NMR , a larger number of scans (e.g., 128 or more) are required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.

-

The acquired FIDs are then subjected to a Fourier Transform to generate the final frequency-domain NMR spectra.[12]

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for elucidating the structure of an organic compound like (S)-Boc-nipecotic acid using the spectroscopic techniques discussed.

References

- 1. (R)-Boc-Nipecotic acid | 163438-09-3 [chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. IR Absorption Table [webspectra.chem.ucla.edu]

- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 6. (R)-Boc-Nipecotic acid(163438-09-3) 1H NMR spectrum [chemicalbook.com]

- 7. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. fiveable.me [fiveable.me]

- 9. Infrared Spectroscopy in Organic Chemistry | Algor Cards [cards.algoreducation.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. benchchem.com [benchchem.com]

- 12. organicchemistrydata.org [organicchemistrydata.org]

The Discovery and History of Nipecotic Acid as a GABA Analogue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of nipecotic acid as a gamma-aminobutyric acid (GABA) analogue and reuptake inhibitor. It details the seminal research that identified its mechanism of action, its impact on the understanding of the GABAergic system, and its role as a foundational molecule for the development of therapeutics targeting GABA transporters. This document includes summaries of key quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows to serve as a resource for researchers in neuroscience and drug development.

Introduction: The Significance of GABAergic Neurotransmission

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS). It plays a crucial role in regulating neuronal excitability by binding to GABA receptors, which leads to a hyperpolarization of the neuron and a decrease in the likelihood of firing an action potential. The precise control of GABA levels in the synaptic cleft is critical for maintaining a balanced neuronal environment. Dysregulation of the GABAergic system has been implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and spasticity.

The concentration of GABA in the synapse is primarily regulated by GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells. Inhibition of these transporters prolongs the presence of GABA in the synapse, thereby enhancing inhibitory neurotransmission. This mechanism has been a key target for the development of therapeutic agents.

The Discovery of Nipecotic Acid as a GABA Analogue

The journey to understanding nipecotic acid's role in the GABAergic system began in the mid-1970s with the pioneering work of Povl Krogsgaard-Larsen and Graham A. R. Johnston. Their research focused on conformationally restricted analogues of GABA to probe the structural requirements for interaction with GABA receptors and transporters.